2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
Overview
Description
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H8ClFN2O2 and a molecular weight of 230.62 g/mol This compound is characterized by the presence of a fluoro-substituted imidazo[1,2-a]pyridine ring system, which is linked to an acetic acid moiety
Preparation Methods
The synthesis of 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and a fluoro-substituted aldehyde.
Introduction of the acetic acid moiety: This step typically involves the reaction of the imidazo[1,2-a]pyridine intermediate with a halogenated acetic acid derivative, such as chloroacetic acid, under basic conditions.
Hydrochloride salt formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluoro group on the imidazo[1,2-a]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The fluoro-substituted imidazo[1,2-a]pyridine ring system allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride can be compared with other similar compounds, such as:
2-{6-Chloroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
2-{Imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: This compound lacks the fluoro substitution, which can result in different chemical and biological properties.
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: The presence of a methyl group at the 8-position can influence the compound’s steric and electronic properties.
Properties
IUPAC Name |
2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.ClH/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6;/h1-2,4-5H,3H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQSQGZZIWRJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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